4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid
Description
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid is a piperazine derivative featuring a 2-methoxyphenyl substituent on the piperazine ring and a 4-oxo-butyric acid chain. This structure combines a pharmacophoric piperazine moiety, often associated with central nervous system (CNS) receptor modulation (e.g., serotonin or dopamine receptors), with a carboxylic acid group that enhances polarity. The 2-methoxy substitution may influence binding affinity to specific receptor subtypes, while the butyric acid chain contributes to solubility and metabolic pathways.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOYUJPBNIGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid typically involves the reaction of 2-methoxyphenylpiperazine with a suitable butyric acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the piperazine moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective effects against aluminum-induced neurotoxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of neurodegenerative diseases by improving cognitive function and memory .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural formula.
†Estimated based on analogous carboxylic acids.
Key Differences and Implications
Substituent Effects on Receptor Binding: The 2-methoxyphenyl group in the main compound and may favor interactions with serotonin receptors (e.g., 5-HT1A), whereas the 4-chlorobenzenesulfonyl group in could shift selectivity toward dopamine receptors due to its electron-withdrawing nature .
Physicochemical and Pharmacokinetic Profiles: Lipophilicity: The isopropylphenyl group in increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility . The main compound balances moderate lipophilicity (methoxy) with polarity (carboxylic acid). Acidity: The lower pKa (~2.26) of suggests stronger acidity, possibly due to electron-withdrawing phenoxy groups, which may affect ionization and absorption in the gastrointestinal tract .
The sulfonyl group in may undergo phase II metabolism (e.g., glucuronidation), altering excretion pathways .
Therapeutic Potential and Research Findings
- Main Compound : Predicted CNS activity (e.g., anxiolytic or antipsychotic) due to piperazine and 2-methoxyphenyl motifs. The carboxylic acid may limit bioavailability but reduce toxicity.
- Compound : The bulky tert-butyl amide could improve oral bioavailability and receptor subtype selectivity in preclinical models .
- Compound : The unsaturated chain may confer faster absorption but lower stability in vivo, as seen in analogs with similar structures .
Biological Activity
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid, also known by its chemical structure and CAS number 250255-72-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C23H27N5O3, with a molecular weight of 421.49 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and anxiolytic effects.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Activity
Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which could contribute to mood modulation.
2. Anticancer Properties
Preliminary research suggests that derivatives of this compound may inhibit certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
3. Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, there is potential for this compound to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
1. Receptor Interaction
The compound likely interacts with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction may modulate neurotransmitter release, influencing mood and anxiety levels.
2. Enzyme Inhibition
Inhibition of specific enzymes involved in metabolic pathways may also play a role in its biological effects. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant for cognitive function.
Case Studies
Several studies have investigated the effects of related compounds:
Study on Antidepressant Effects:
In a study examining the antidepressant potential of piperazine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, resulting in significant behavioral changes in animal models .
Anticancer Activity Research:
A recent investigation into the anticancer properties of similar compounds demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
